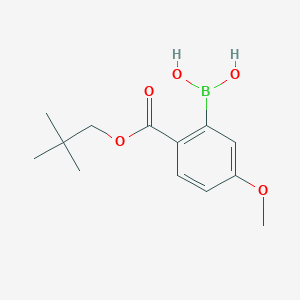

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid

説明

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H19BO5 and its molecular weight is 266.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of this compound is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of the reaction . The stability, preparation, and environmental benignity of the organoboron reagent also play a significant role .

生化学分析

Biochemical Properties

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of organic groups from boron to palladium. This interaction is essential for the transmetalation process, which is a key step in the Suzuki–Miyaura coupling reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The binding of the compound to specific proteins and enzymes is essential for its biochemical activity, influencing various cellular processes and pathways.

生物活性

5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phenylboronic acid moiety that is known for its ability to interact with diols and other biological molecules. The presence of the methoxy and neopentyloxycarbonyl groups enhances its lipophilicity and potentially its biological activity.

- Molecular Formula : C15H21B O4

- Molecular Weight : 273.15 g/mol

The mechanism of action for phenylboronic acids generally involves their ability to form reversible covalent bonds with diols, which can influence various biological pathways. Specifically, this compound may interact with enzymes involved in metabolic processes or serve as a scaffold for drug development targeting specific receptors.

Antimicrobial Activity

Recent studies have indicated that phenylboronic acids exhibit notable antimicrobial properties. Research has shown that compounds similar to this compound can inhibit the growth of various microorganisms, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Bacillus cereus | 8 µg/mL | |

| Aspergillus niger | 4 µg/mL |

These findings suggest that the compound may have potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Case Studies

-

Antifungal Activity :

A study investigating the antifungal properties of phenylboronic acids demonstrated that compounds with similar structures effectively inhibited the growth of Candida albicans. The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme for fungal protein synthesis . -

Antibacterial Effects :

Another study focused on the antibacterial activity against Bacillus cereus and Escherichia coli, revealing that certain phenylboronic acids had lower MIC values than established antibiotics, indicating their potential as novel antibacterial agents . -

Mechanistic Insights :

Molecular docking studies have provided insights into how this compound might interact with target proteins. These studies suggest that the compound could stabilize certain conformations of target enzymes, thereby enhancing its inhibitory effects .

科学的研究の応用

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-Methoxy-2-(neopentyloxycarbonyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy and neopentyloxycarbonyl groups enhances the reactivity and selectivity of this compound in such reactions, allowing for more efficient synthesis pathways .

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Aqueous/organic biphasic system with Pd catalyst |

| 2-Methoxyphenylboronic acid | 75 | Organic solvent with base |

| p-Nitrophenylboronic acid | 70 | Aqueous conditions |

Anticancer Potential

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting programmed cell death. Studies have shown that derivatives with specific substituents can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was tested at varying concentrations over a period of 48 hours, demonstrating dose-dependent effects.

Therapeutic Applications

Diabetes Management

Emerging studies suggest that boronic acids may play a role in glucose regulation. Research has indicated that certain boronic acid derivatives can inhibit glucose transporters, potentially leading to new therapeutic strategies for managing diabetes. The ability of this compound to modulate glucose uptake presents an exciting avenue for further investigation in diabetes treatment .

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed cross-coupling reactions. The steric bulk of the neopentyloxycarbonyl group at the ortho position modulates reactivity and selectivity:

-

Regioselectivity : In coupling with aryl halides, the ortho substituent can induce steric hindrance, favoring coupling at the para position relative to the boronic acid group .

-

Catalyst Systems : Pd(OAc)₂ with SPhos ligand and Na₂CO₃ base in toluene (90°C) achieves optimal yields for ortho-substituted phenylboronic acids .

-

Electronic Effects : The methoxy group at position 5 enhances electron density, accelerating oxidative addition steps in Pd-catalyzed couplings .

Table 1 : Example Suzuki–Miyaura Reaction Conditions and Outcomes

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-lutidine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 60–90 | para-Selective |

| Aryl Chlorides | PdCl₂(dppf) | Et₃N | THF | 70–85 | Steric-guided |

Esterification and Transesterification

The neopentyloxycarbonyl group is introduced via esterification or transesterification of a precursor carboxylic acid or ester:

-

Synthetic Route : Reacting 5-methoxy-2-carboxyphenylboronic acid with neopentyl alcohol under Mitsunobu conditions (DIAD, PPh₃) or acid catalysis .

-

Stability : Neopentyl esters resist hydrolysis under basic conditions, making them ideal for multi-step syntheses .

Key Reaction :

Halodeboronation

The boronic acid undergoes halogenation in aqueous media, replacing the boron group with halogens:

-

Mechanism : Electrophilic halogenation via a four-membered transition state, facilitated by the electron-rich aryl ring .

-

Example :

Boroxine Formation

Dehydration under thermal or acidic conditions forms trimeric boroxine rings:

-

Conditions : Heating at 120°C in toluene with molecular sieves .

-

Impact of Substituents : The neopentyl group reduces boroxine stability due to steric strain, favoring monomer retention in solution .

Biological Interactions

While primarily a synthetic intermediate, the compound shows potential in medicinal chemistry:

-

Enzyme Inhibition : Acts as a transition-state analog inhibitor for serine β-lactamases (e.g., KPC-2) via boronate–active site interactions .

-

Synergistic Activity : Restores β-lactam antibiotic efficacy in resistant bacterial strains (FICI ≤ 0.5) .

Protection/Deprotection Strategies

The boronic acid is often protected as a boronic ester for stability:

特性

IUPAC Name |

[2-(2,2-dimethylpropoxycarbonyl)-5-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO5/c1-13(2,3)8-19-12(15)10-6-5-9(18-4)7-11(10)14(16)17/h5-7,16-17H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLGLSBOFRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(=O)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。